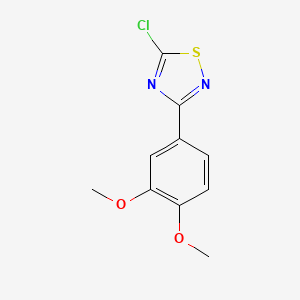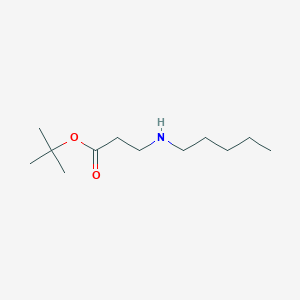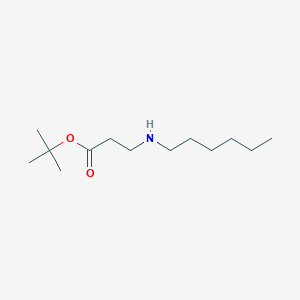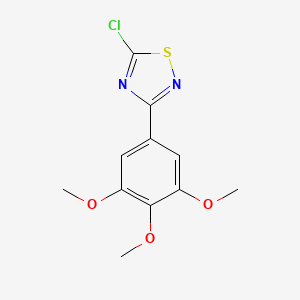
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with thiosemicarbazide in the presence of a chlorinating agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial or fungal cells. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-triazole
- 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-isoxazole
Uniqueness
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The sulfur atom in the ring can participate in various chemical reactions that are not possible with oxygen or nitrogen atoms, making this compound particularly versatile in synthetic chemistry and medicinal applications.
Eigenschaften
IUPAC Name |
5-chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIFHLKSBQUUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6340584.png)
![tert-Butyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340587.png)
![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)
![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)
![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)
![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6340605.png)
![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)
![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B6340621.png)


![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)
![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)

![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)
